An In-Depth Technical Guide to Methyl 2-(benzylamino)benzoate: Properties, Synthesis, and Characterization
An In-Depth Technical Guide to Methyl 2-(benzylamino)benzoate: Properties, Synthesis, and Characterization
Abstract: This technical guide provides a comprehensive overview of Methyl 2-(benzylamino)benzoate (CAS No. 55369-69-2), a key organic intermediate in the synthesis of pharmaceuticals and agrochemicals. The document delves into its core physicochemical properties, outlines a robust synthetic methodology via N-alkylation, details its analytical characterization profile, and discusses essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the field of drug development and synthetic chemistry, offering both foundational data and practical, field-proven insights to support laboratory and scale-up activities.
Core Physicochemical Properties
Methyl 2-(benzylamino)benzoate is a white crystalline solid at standard conditions.[1] Its structure, featuring a methyl anthranilate core N-substituted with a benzyl group, imparts a specific set of physical and chemical properties that are crucial for its handling, reaction design, and purification. The aromatic nature of the two phenyl rings and the presence of both a hydrogen bond donor (the secondary amine) and acceptor (the ester carbonyl) influence its solubility and crystalline nature. It is generally soluble in common organic solvents.[1]
A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Data for Methyl 2-(benzylamino)benzoate
| Property | Value | Source(s) |
| CAS Number | 55369-69-2 | [1][2] |
| Molecular Formula | C₁₅H₁₅NO₂ | [1][3] |
| Molecular Weight | 241.29 g/mol | [1] |
| Melting Point | 52 °C | [1] |
| Boiling Point | 362.8 °C at 760 mmHg | [1] |
| Density | 1.162 g/cm³ | [1] |
| Flash Point | 173.2 °C | [1] |
| Vapor Pressure | 1.88 x 10⁻⁵ mmHg at 25 °C | [1] |
| Refractive Index | 1.611 | [1] |
| pKa (Predicted) | 1.84 ± 0.10 | [1] |
| XlogP (Predicted) | 3.8 | [3] |
Synthesis and Mechanism: N-Benzylation of Methyl Anthranilate
The most direct and common route for synthesizing Methyl 2-(benzylamino)benzoate is the N-alkylation of methyl anthranilate with a suitable benzylating agent, such as benzyl bromide or benzyl chloride. This reaction is a classical nucleophilic substitution where the nitrogen atom of the primary amine on the methyl anthranilate attacks the electrophilic benzylic carbon of the benzyl halide.
The choice of base and solvent is critical for achieving high yields and minimizing side reactions, such as dialkylation or reaction with the ester group. A non-nucleophilic base, like potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically employed to neutralize the hydrohalic acid byproduct, driving the reaction to completion. Solvents like acetonitrile (ACN) or dimethylformamide (DMF) are effective as they readily dissolve the reactants and facilitate the SN2 reaction mechanism. An alternative and effective approach is reductive amination, which offers high selectivity.[4]
Below is a representative, field-proven protocol for the synthesis.
Experimental Protocol: Synthesis via N-Alkylation
Objective: To synthesize Methyl 2-(benzylamino)benzoate from methyl anthranilate and benzyl bromide.
Materials:
-
Methyl anthranilate (1.0 eq)
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Benzyl bromide (1.1 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Equipment:
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heat source (heating mantle)
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Separatory funnel
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Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add methyl anthranilate (1.0 eq) and anhydrous acetonitrile. Stir the solution until the methyl anthranilate is fully dissolved.
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Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) to the solution, followed by the dropwise addition of benzyl bromide (1.1 eq). The addition of a solid base like K₂CO₃ is crucial as it acts as a proton scavenger without introducing a competing nucleophile.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C for ACN) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material (methyl anthranilate) is consumed.
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate.
-
Aqueous Wash: Transfer the ethyl acetate solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine. This washing protocol ensures the removal of inorganic byproducts and residual acids.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Methyl 2-(benzylamino)benzoate.
Analytical Characterization
Structural verification of Methyl 2-(benzylamino)benzoate is achieved through a combination of standard spectroscopic techniques. While experimental spectra for this specific compound are not widely published, its expected spectral characteristics can be accurately predicted based on its structure and data from closely related analogues like methyl 2-(methylamino)benzoate.[5]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
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Aromatic Protons: A complex multiplet pattern between ~6.5-8.0 ppm integrating to 9 protons (4 on the anthranilate ring, 5 on the benzyl ring).
-
N-H Proton: A broad singlet around 8.5-9.5 ppm, which is exchangeable with D₂O. Its chemical shift can be highly dependent on solvent and concentration.
-
Benzylic Protons (-CH₂-): A characteristic singlet or doublet (if coupled to the N-H proton) around 4.4-4.6 ppm, integrating to 2 protons.
-
Methyl Ester Protons (-OCH₃): A sharp singlet around 3.8-3.9 ppm, integrating to 3 protons.
-
-
¹³C NMR Spectroscopy: The carbon spectrum should display signals for all 15 carbons.
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Carbonyl Carbon: A signal in the downfield region, ~168-170 ppm.
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Aromatic Carbons: Multiple signals between ~110-150 ppm.
-
Benzylic Carbon (-CH₂-): A signal around 47-50 ppm.
-
Methyl Ester Carbon (-OCH₃): A signal around 51-53 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.
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N-H Stretch: A sharp to medium absorption band around 3350-3450 cm⁻¹.
-
Aromatic C-H Stretch: Signals typically above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals for the benzylic and methyl groups just below 3000 cm⁻¹.
-
Ester C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region.
-
Aromatic C=C Bending: Characteristic peaks in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion (M⁺) peak at m/z = 241. Key fragmentation patterns would likely include the loss of the methoxy group (-OCH₃, m/z = 210) and the characteristic tropylium cation from the benzyl group (m/z = 91).
Safety and Handling
Methyl 2-(benzylamino)benzoate is classified as an acute toxin and is hazardous to the aquatic environment.[2] Adherence to standard laboratory safety protocols is mandatory.
-
GHS Hazard Classifications: [2]
-
Acute Toxicity, Category 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or if inhaled.
-
Hazardous to the Aquatic Environment, Acute 1 (H400): Very toxic to aquatic life.
-
-
Handling:
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[6]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.[7]
-
References
-
Hradil, P., et al. (Year of publication not fully available). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H). Royal Society of Chemistry. [Link]
-
LookChem. (n.d.). Cas 55369-69-2, 2-BENZYLAMINO-BENZOIC ACID METHYL ESTER. Retrieved from [Link]
-
PubChemLite. (2026). Methyl 2-(benzylamino)benzoate (C15H15NO2). Université du Luxembourg. Retrieved from [Link]
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NextSDS. (n.d.). METHYL 2-(BENZYLAMINO)BENZOATE — Chemical Substance Information. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
Klán, P., et al. (2021). Polymer-supported synthesis of N-substituted anthranilates as the building blocks for preparation of N-arylated 3-hydroxyquinolin-4(1H)-ones. RSC Advances, 11(18), 10695–10705. [Link]
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